Cas no 539-12-8 (Phenol,4-(1-propen-1-yl)-)

Phenol,4-(1-propen-1-yl)- structure
Phenol,4-(1-propen-1-yl)- structure
Product Name:Phenol,4-(1-propen-1-yl)-
CAS No:539-12-8
MF:C10H12
MW:132.202282905579
CID:372377
PubChem ID:5314058
Update Time:2025-04-19

Phenol,4-(1-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(1-propen-1-yl)-
    • (Z)-4-PROPENYLPHENOL
    • 4-Hydroxy-1-propenylbenzene
    • phenol, 4-[(1E)-1-propen-1-yl]-
    • p-Propenylphenol
    • UNII-34CGE324DZ
    • 4-Methyl-trans-.beta.-methylstyrene
    • (E)-1-Methyl-4-(prop-1-en-1-yl)benzene
    • LSMSSYSRCUNIFX-ONEGZZNKSA-N
    • Q63409518
    • AKOS006286394
    • DTXSID001345960
    • 34CGE324DZ
    • FEMA No. 4062
    • 4-(1-propenyl)phenol
    • Phenol, 4-(1-propenyl)-
    • 4-propenylphenol
    • p-Anol
    • 1-Methyl-4-isoallylbenzene
    • 539-12-8
    • 4-Hydroxypropenylbenzene
    • 1-methyl-4-[(E)-prop-1-enyl]benzene
    • P-(1-PROPENYL)-TOLUENE
    • 4-Methyl-trans-beta-methylstyrene
    • Phenol, p-propenyl-
    • Phenol, 4-(1-propen-1-yl)-
    • trans-1-methyl-4-propenyl-benzene
    • 1-Methyl-4-(1E)-1-propen-1-ylbenzene
    • 2077-30-7
    • (Z)-4-Propenylphenol [FHFI]
    • ghl.PD_Mitscher_leg0.39
    • LSMSSYSRCUNIFX-UHFFFAOYSA-N
    • NCIOpen2_003232
    • DTXSID401345962
    • 4-(1-Propen-1-yl)phenol
    • 2698-14-8
    • DTXSID701345961
    • 1-methyl-4-propenyl-benzene
    • 1-Methyl-4-(1-propen-1-yl)benzene
    • p-propenyltoluene
    • Inchi: 1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3-8H,1-2H3/b4-3+
    • InChI Key: LSMSSYSRCUNIFX-ONEGZZNKSA-N
    • SMILES: C1(/C=C/C)C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 134.0732
  • Monoisotopic Mass: 132.093900383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Melting Point: 93-94°
  • Boiling Point: bp760 250° (dec); bp14 138-140°
  • PSA: 20.23
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